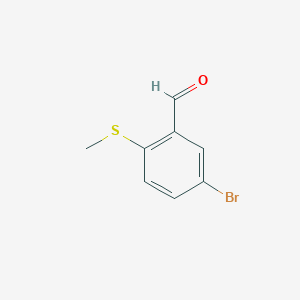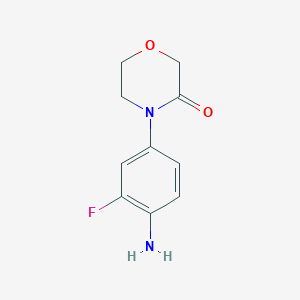
5-bromo-2-(methylthio)benzaldehyde
概要
説明
5-bromo-2-(methylthio)benzaldehyde is an organic compound with the molecular formula C8H7BrOS. It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the 5-position and a methylsulfanyl group at the 2-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-(methylthio)benzaldehyde typically involves the bromination of 2-methylsulfanylbenzaldehyde. One common method is to use N-bromosuccinimide (NBS) in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar bromination techniques. The process involves careful control of reaction parameters such as temperature, concentration, and reaction time to achieve high yields and purity. The use of continuous flow reactors can further enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
5-bromo-2-(methylthio)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom under appropriate conditions.
Major Products Formed
Oxidation: 5-Bromo-2-methylsulfanylbenzoic acid.
Reduction: 5-Bromo-2-methylsulfanylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-bromo-2-(methylthio)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical agents.
Industry: It is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 5-bromo-2-(methylthio)benzaldehyde depends on its specific application. In chemical reactions, the bromine atom and the aldehyde group are key reactive sites. The bromine atom can participate in electrophilic substitution reactions, while the aldehyde group can undergo nucleophilic addition reactions. These reactive sites enable the compound to interact with various molecular targets and pathways .
類似化合物との比較
Similar Compounds
5-Bromo-2-methylbenzaldehyde: Similar structure but lacks the methylsulfanyl group.
5-Bromo-2-methoxybenzaldehyde: Similar structure but has a methoxy group instead of a methylsulfanyl group.
5-Bromo-2-chlorobenzaldehyde: Similar structure but has a chlorine atom instead of a methylsulfanyl group
Uniqueness
The presence of the methylsulfanyl group in 5-bromo-2-(methylthio)benzaldehyde imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential biological activity. This makes it a valuable compound for various synthetic and research applications .
特性
分子式 |
C8H7BrOS |
|---|---|
分子量 |
231.11 g/mol |
IUPAC名 |
5-bromo-2-methylsulfanylbenzaldehyde |
InChI |
InChI=1S/C8H7BrOS/c1-11-8-3-2-7(9)4-6(8)5-10/h2-5H,1H3 |
InChIキー |
WIXYCKMFHNDKOU-UHFFFAOYSA-N |
正規SMILES |
CSC1=C(C=C(C=C1)Br)C=O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[5-[(4-Boc-1-piperazinyl)methyl]-2-pyridyl]-5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-6-benzimidazolyl)pyrimidin-2-amine](/img/structure/B8776410.png)
![3-[4-(2-Fluoroethyl)piperazin-1-YL]propan-1-OL](/img/structure/B8776413.png)



![2-(cyclopropylmethyl)-1H-benzo[d]imidazole](/img/structure/B8776440.png)




